molecular formula C19H14N4O3 B5257929 (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile

(2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile

Cat. No.: B5257929
M. Wt: 346.3 g/mol
InChI Key: RDUXIPVSSCTYAU-XTYQBWKXSA-N
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Description

(2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a nitrophenyl group, and a penta-2,4-dienenitrile chain

Properties

IUPAC Name

(2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-26-15-9-10-16-17(11-15)22-19(21-16)14(12-20)7-4-6-13-5-2-3-8-18(13)23(24)25/h2-11H,1H3,(H,21,22)/b6-4+,14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUXIPVSSCTYAU-XTYQBWKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C=C\C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the methoxy group at the 6-position. The penta-2,4-dienenitrile chain is then attached through a series of coupling reactions, and finally, the nitrophenyl group is introduced via nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted benzimidazole and nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-chlorophenyl)penta-2,4-dienenitrile
  • (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-methylphenyl)penta-2,4-dienenitrile

Uniqueness

Compared to similar compounds, (2Z,4E)-2-(6-methoxy-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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